N-(1,3,4-Thiadiazol-2-yl)benzamide
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Overview
Description
N-(1,3,4-Thiadiazol-2-yl)benzamide is a heterocyclic compound that features a 1,3,4-thiadiazole ring attached to a benzamide moiety. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 1,3,4-thiadiazole ring is known for its aromaticity and stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3,4-Thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Industry: The compound is used in the development of insecticides and herbicides.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it has been shown to activate caspases, which are involved in the apoptotic pathway, thereby inducing cell death in cancer cells .
Comparison with Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide
Comparison: N-(1,3,4-Thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit higher potency in certain applications, such as anticancer activity, due to its ability to activate specific molecular pathways .
Properties
CAS No. |
26861-95-0 |
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Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H7N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h1-6H,(H,11,12,13) |
InChI Key |
RWOUBULBQYRRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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